molecular formula C8H12O2 B2707311 (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 21448-77-1

(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2707311
CAS No.: 21448-77-1
M. Wt: 140.182
InChI Key: PNTAWGJKWLLAAW-ZMONIFLSSA-N
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Description

Historical Development and Scientific Context

The synthesis of (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid was first reported in the early 21st century, with PubChem records indicating its initial registration in 2005. Its development aligns with broader interest in strained bicyclic systems, which gained prominence in the late 20th century for probing enzyme active sites and transition-state analog design. The compound’s bicyclo[4.1.0]heptane skeleton, featuring a fused cyclopropane ring, emerged as a tool for investigating steric hindrance effects in carboxylate-containing molecules.

Early research focused on resolving its stereochemistry, as evidenced by the distinction between endo and exo isomers in nomenclature records. The (1R,6S) configuration specifically refers to the spatial arrangement where the carboxyl group occupies an exo position relative to the bicyclic framework. This stereochemical precision became critical for its application in asymmetric synthesis and enzymology studies.

Significance in Enzymatic Mechanism Studies

The compound’s rigid bicyclic structure and carboxyl group make it a strategic probe for studying carboxylate-binding enzymes. While direct studies on this specific molecule remain limited, analogous bicyclic carboxylic acids have been used to investigate:

  • Membrane Interaction Dynamics : The hydrophobic bicyclo[4.1.0]heptane moiety may influence lipid bilayer penetration, while the carboxyl group facilitates ionic interactions with membrane proteins. Computational models suggest that such compounds could alter membrane fluidity similarly to longer-chain carboxylic acids.

  • Active Site Steric Mapping : Enzymes like fatty acid hydroxylases and decarboxylases show differential activity toward constrained substrates. The compound’s fused rings provide a platform for mapping spatial tolerances in enzyme active sites.

  • pH-Dependent Behavior : With a pKa comparable to linear carboxylic acids (~4.8), its ionization state under physiological conditions enables studies of proton-coupled transport mechanisms.

Table 1: Key Physicochemical Properties Influencing Enzymatic Interactions

Property Value/Description Relevance to Enzymatic Studies
LogP (Predicted) 1.2 ± 0.3 Membrane permeability estimation
Polar Surface Area 37.3 Ų Hydrogen bonding potential
Torsional Strain Energy ~25 kcal/mol (estimated) Substrate distortion energy in binding

Nomenclature Variations and Classification in Research Literature

The compound’s nomenclature reflects its complex stereochemistry and structural relationship to norcarane derivatives:

  • IUPAC Name : this compound
  • Alternative Designations :
    • exo-Bicyclo[4.1.0]heptane-7-carboxylic acid
    • 7-Norcaranecarboxylic acid, exo-isomer
    • NSC-155664 (National Service Center identifier)

Critical distinctions arise when comparing similar bicyclic carboxylic acids:

  • Positional Isomers : Bicyclo[4.1.0]heptane-1-carboxylic acid (CID 13462466) differs in carboxyl group placement, altering hydrogen-bonding geometry.
  • Skeletal Variants : Bicyclo[2.2.1]heptane-7-carboxylic acid (CAS 5971-67-5) exhibits distinct ring strain and molecular topology.

The (1R,6S) descriptor specifically denotes:

  • R Configuration at C1 (cyclopropane bridgehead)
  • S Configuration at C6 (cyclohexane ring)
  • exo Orientation of the carboxyl group relative to the bicyclic system

Relationship to Norcarane Research Framework

As a norcarane (bicyclo[4.1.0]heptane) derivative, this compound bridges traditional hydrocarbon norcarane studies and functionalized analogs:

  • Strain Energy Utilization : Norcarane’s inherent ring strain (~26 kcal/mol) is modulated by the carboxyl group, creating a polarized system for studying strain release in chemical reactions.

  • Catalytic Probe Applications : The carboxyl group serves as:

    • A directing group in transition-metal catalysis
    • A pH-sensitive reporter in mechanistic studies
    • A hydrogen-bond donor/acceptor in supramolecular assembly
  • Comparative Reactivity : Unlike parent norcarane, the carboxylic acid derivative participates in:

    • Salt formation (e.g., ammonium carboxylates)
    • Esterification and amidation reactions
    • Metal-organic framework (MOF) construction

Table 2: Norcarane vs. Carboxylic Acid Derivative Properties

Property Norcarane (1R,6S)-Derivative
Molecular Formula C7H12 C8H12O2
Dipole Moment (Debye) ~0.3 ~2.1 (calculated)
Water Solubility Insoluble 1-10 mg/mL (estimated)
Typical Reactions Ring-opening metathesis Acid-base, nucleophilic acyl substitution

Properties

IUPAC Name

(1S,6R)-bicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10)/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTAWGJKWLLAAW-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21448-77-1
Record name rac-(1R,6S,7R)-bicyclo[4.1.0]heptane-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cycloisomerization of 1,6-enynes, catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the use of specific ligands to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of proteins and other biomolecules, ultimately affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Substituent-Based Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Data/Applications Reference
(1R,6S)-Bicyclo[4.1.0]heptane-7-carboxylic acid None (parent compound) C₈H₁₂O₂ 140.18 Vapor pressure: 0.0032 mmHg
3-Methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester Azabicyclo core, methyl, ethyl ester C₁₀H₁₇NO₂ 183.25 Chiral synthesis intermediate
(1R,6S,7R)-3-(7-Fluoro-9H-pyrimidoindol-4-yl) derivative Fluorinated pyrimidoindole substituent C₁₇H₁₅FN₄O₂ 326.33 Potential kinase inhibitor
rac-(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid Oxygen atom in bicyclo scaffold C₇H₁₀O₃ 154.15 Altered reactivity due to oxygen bridge

Key Observations :

  • Azabicyclo derivatives (e.g., 3-azabicyclo) introduce nitrogen into the ring, enhancing hydrogen-bonding capacity and biological activity .
  • Oxabicyclo variants (e.g., ) replace a methylene group with oxygen, altering electronic properties and solubility .

Physical and Thermodynamic Properties

Table 2: Vapor Pressure Comparison
Compound Vapor Pressure (mmHg) Temperature Dependence Reference
(1R,6S)-Bicyclo[...]carboxylic acid 0.0032 Higher than limonene, lower volatility
(+)-Limonene 0.0024 Benchmark for monoterpenes
5-Ethylidene-2-norbornene 0.0030 Similar bicyclic framework

Key Observations :

  • The target compound’s vapor pressure (0.0032 mmHg) suggests moderate volatility, making it suitable for applications requiring controlled release (e.g., agrochemicals) .

Key Observations :

  • Acetylation of the parent compound achieves near-quantitative yields (98%), highlighting its reactivity at the 7-position .
  • Bulkier substituents (e.g., ethyl ketone) reduce yields due to steric constraints .

Stereochemical and Chiral Considerations

The rigid bicyclo[4.1.0]heptane scaffold enforces specific stereochemistry, which is critical for biological activity. For example:

  • The (1R,6S,7R)-configured fluorinated derivative () has three chiral centers , enhancing target selectivity in drug design .
  • Racemic mixtures (e.g., ’s hydrochloride salt) are less pharmacologically favorable but cheaper to produce .

Biological Activity

(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid is an organic compound noted for its unique bicyclic structure, characterized by the presence of a carboxylic acid functional group at the 7-position of the bicyclic framework. This compound, with a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol, has garnered attention for its potential biological activities, particularly in pharmacology and enzyme interactions.

The compound's stereochemistry is crucial for its biological activity, influencing its binding affinity to various biological targets. The chemical reactivity of this compound includes typical reactions of carboxylic acids such as oxidation, reduction, and substitution.

PropertyValue
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which could play a role in metabolic pathways and signal transduction processes.
  • Binding Affinity : Its specific stereochemistry enhances its binding capabilities to enzymes and receptors, making it a candidate for further pharmacological exploration.
  • Metabolic Pathways : Preliminary studies suggest that this compound may influence metabolic pathways through interactions with specific molecular targets.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The compound can fit into enzyme active sites due to its bicyclic structure, potentially inhibiting or modulating the activity of target proteins.
  • Regulation of Biological Pathways : These interactions can lead to significant changes in protein structure and function, affecting various biological pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes, suggesting potential applications in drug design.
  • Pharmacological Applications : Investigations into the pharmacological properties indicate that derivatives of this compound could serve as lead compounds in developing new therapeutic agents.

Comparative Analysis

To understand the uniqueness of this compound in comparison to structurally similar compounds, the following table summarizes key features:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.1]heptane-2-carboxylic acidBicyclicDifferent ring size; affects steric properties
Bicyclo[3.1.0]hexane-6-carboxylic acidBicyclicVariation in ring structure; alters reactivity
Bicyclo[2.2.2]octane-1-carboxylic acidBicyclicLarger ring system; impacts physical properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : The compound is often synthesized via cyclopropanation of precursor carboxylic acids. A widely cited method involves the Jorgenson procedure, where bicyclic carboxylic acids are treated with acetylating agents (e.g., ethyllithium) under anhydrous conditions . For example, bicyclo[4.1.0]heptane-7-carboxylic acid reacts with ethyllithium to yield ethyl bicyclo[4.1.0]heptan-7-yl ketone (60% yield) under inert atmospheres. Optimization includes controlling reaction time (e.g., 20 min for TFA-mediated steps ) and using phase-transfer catalysts for biphasic systems .
  • Key Data : IR (CCl₄) peaks at 1670–1695 cm⁻¹ (C=O stretch) and NMR signals (δ 1.0–2.2 ppm for bicyclic protons) confirm product identity .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodology : Chiral HPLC or polarimetry ([α]²⁵D measurements) are standard. For example, derivatives like (1R,4S,5S,6S,7R)-7-carboxy-5-hydroxy-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-3-ium trifluoroacetate show specific optical rotations ([α]²⁵D = +10.19 in MeOH) . X-ray crystallography or NOESY NMR can resolve exo/endo isomerism in bicyclic systems .

Q. What analytical techniques are essential for characterizing bicyclo[4.1.0]heptane derivatives?

  • Methodology :

  • NMR : Integration of δ 1.0–2.2 ppm (m, 11H) confirms bicyclic protons .
  • IR : C=O stretches (1670–1707 cm⁻¹) and hydroxyl bands (3385 cm⁻¹) identify functional groups .
  • Mass Spectrometry : NIST databases provide reference spectra for bicyclo[4.1.0]heptane derivatives (e.g., molecular ion peaks at m/z 166.09942 for related structures) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved to minimize diastereomer formation?

  • Methodology : Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) is critical. For example, electrolysis under controlled conditions (water:tert-butanol ratio = 55 mL, Type A power supply) minimizes racemization in bicyclo[4.1.0]heptane-exo-7-carboxylic acid synthesis . Stereochemical control is further enhanced by low-temperature reactions (-78°C) and Grignard reagent stereodirecting effects .

Q. What strategies resolve contradictions in reported reaction yields for bicyclo[4.1.0]heptane derivatization?

  • Methodology : Discrepancies (e.g., 60% vs. 98% yields in acetylation ) arise from reagent purity, solvent polarity, or steric hindrance. Systematic studies using Design of Experiments (DoE) can isolate variables. For instance, tert-butanol/water mixtures improve electrolysis efficiency , while TFA in DCM/MeOH (1:2 v/v) enhances deprotection yields .

Q. How does the bicyclo[4.1.0]heptane scaffold influence biological activity in drug discovery?

  • Methodology : Conformational rigidity enhances target binding. Derivatives like 7-oxabicyclo[4.1.0]heptane-2-carboxylate show activity as glycerol 3-phosphate analogues, validated via enzyme inhibition assays (IC₅₀) and molecular docking . Modifications at C7 (e.g., trifluoroacetate salts ) improve solubility and bioavailability.

Q. What are the challenges in analyzing spectral overlaps in bicyclo[4.1.0]heptane derivatives with complex stereochemistry?

  • Methodology : Advanced NMR techniques (e.g., 2D COSY, HSQC) resolve overlapping signals. For example, δ 2.30–2.86 ppm (m, CH₂N⁺) in trifluoroacetate derivatives are assigned via coupling constants (J = 8.4–9.2 Hz) . Computational tools (DFT calculations) predict ¹³C NMR shifts (e.g., 175.2 ppm for carboxyl carbons) .

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